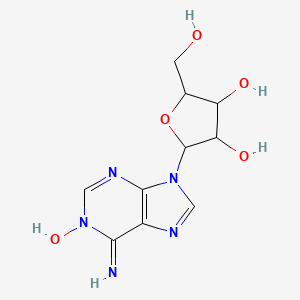![molecular formula C58H84N10O6 B11713293 N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)
N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is a complex organic compound characterized by its unique structure, which includes multiple diethylaminoethoxy groups attached to a fluorenylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves multiple steps. One of the key intermediates in the synthesis is 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, which can be prepared through the oxygenation of fluorene, followed by nitration, reduction, and diazotization . The final compound is obtained by reacting this intermediate with appropriate hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene groups to fluorenyl groups.
Substitution: The diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like diethanolamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .
Scientific Research Applications
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cell signaling pathways and immune responses .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride (Tilorone): Known for its immunomodulatory properties.
4-Hydroxy-2-quinolones: Exhibits various biological activities and is used in drug research.
3-(2-Benzothiazolyl)-7-(diethylamino) coumarin (Coumarin 6): Used in optoelectronic applications.
Uniqueness
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is unique due to its complex structure and the presence of multiple diethylaminoethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C58H84N10O6 |
|---|---|
Molecular Weight |
1017.3 g/mol |
IUPAC Name |
1-[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]-3-[6-[[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C58H84N10O6/c1-9-65(10-2)31-35-71-43-21-25-47-48-26-22-44(72-36-32-66(11-3)12-4)40-52(48)55(51(47)39-43)61-63-57(69)59-29-19-17-18-20-30-60-58(70)64-62-56-53-41-45(73-37-33-67(13-5)14-6)23-27-49(53)50-28-24-46(42-54(50)56)74-38-34-68(15-7)16-8/h21-28,39-42H,9-20,29-38H2,1-8H3,(H2,59,63,69)(H2,60,64,70) |
InChI Key |
FNSBILDQPNZZDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)NCCCCCCNC(=O)NN=C4C5=C(C=CC(=C5)OCCN(CC)CC)C6=C4C=C(C=C6)OCCN(CC)CC)C=C(C=C3)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)



![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)

![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)




![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)


